

In-Depth Technical Guide: 4-(4,4-Difluoro-1-piperidyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4,4-Difluoro-1-piperidyl)aniline

Cat. No.: B572783

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,4-Difluoro-1-piperidyl)aniline is a fluorinated aniline derivative with potential applications as a building block in medicinal chemistry and drug discovery. Its structural features, particularly the difluoropiperidine moiety, may impart unique physicochemical and pharmacological properties to parent molecules. This document provides a comprehensive overview of the known chemical properties of **4-(4,4-Difluoro-1-piperidyl)aniline**, outlines hypothetical experimental protocols based on related compounds, and presents logical workflows for its synthesis and analysis.

Chemical Properties

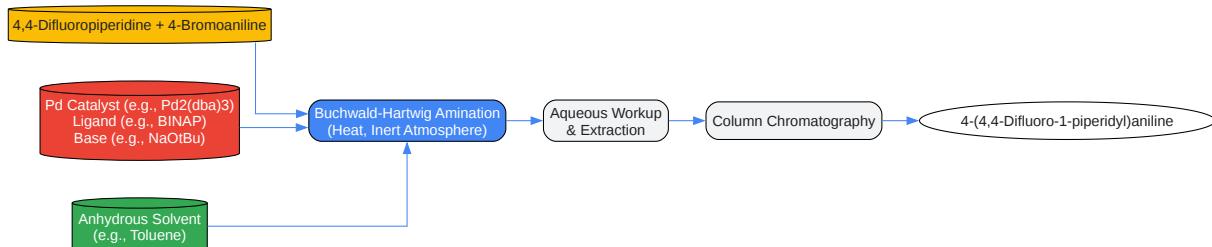
Currently, detailed experimental data for **4-(4,4-Difluoro-1-piperidyl)aniline** is limited in publicly available literature. The following table summarizes the available and predicted physicochemical properties.

Property	Value	Source
CAS Number	1266330-18-0	[1]
Molecular Formula	C ₁₁ H ₁₄ F ₂ N ₂	[1]
Molecular Weight	212.24 g/mol	[1]
Appearance	Brown viscous oil	[1]
Boiling Point (Predicted)	348.0 ± 42.0 °C at 760 Torr	[1]
Density (Predicted)	1.21 ± 0.1 g/cm ³ at 20 °C	[1]
Refractive Index	1.551	[1]
Melting Point	Not available	[1]
Solubility	Not available	[1]
Purity	≥ 97%	-

Hypothetical Synthesis Protocol

A specific, validated synthesis protocol for **4-(4,4-Difluoro-1-piperidyl)aniline** is not currently described in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar N-arylpiperidine derivatives, such as the Buchwald-Hartwig amination.

Reaction: Buchwald-Hartwig amination of 4,4-difluoropiperidine with 4-bromoaniline.


Reagents and Materials:

- 4,4-difluoropiperidine hydrochloride
- 4-bromoaniline
- Palladium catalyst (e.g., Pd₂(dba)₃)
- Ligand (e.g., BINAP)
- Strong base (e.g., Sodium tert-butoxide)

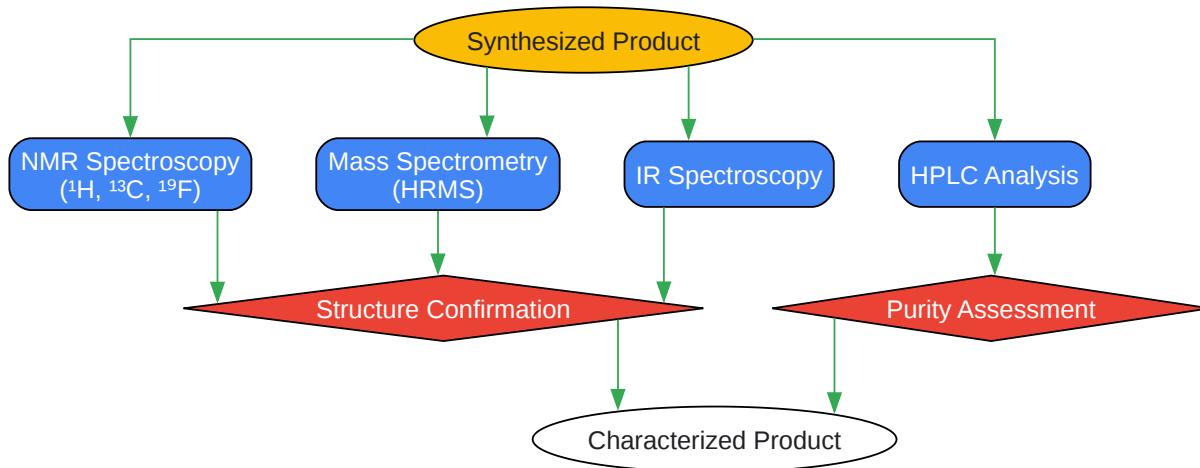
- Anhydrous solvent (e.g., Toluene or Dioxane)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis

Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere, add 4-bromoaniline, palladium catalyst, and ligand.
- Add the anhydrous solvent, followed by 4,4-difluoropiperidine hydrochloride and the strong base.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **4-(4,4-Difluoro-1-piperidyl)aniline**.

[Click to download full resolution via product page](#)

Hypothetical synthesis workflow for **4-(4,4-Difluoro-1-piperidyl)aniline**.


Analytical Characterization Workflow

A standard workflow for the analytical characterization of the synthesized **4-(4,4-Difluoro-1-piperidyl)aniline** would involve spectroscopic and chromatographic methods to confirm its identity, purity, and structure.

Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, and ^{19}F NMR would be essential to confirm the chemical structure and the presence of the difluoropiperidine moiety.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.
- Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups, such as N-H and C-F bonds.

- High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound.

[Click to download full resolution via product page](#)

A generic analytical workflow for the characterization of the target compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information on the specific biological activity or the signaling pathways associated with **4-(4,4-Difluoro-1-piperidyl)aniline**. However, the 4,4-difluoropiperidine moiety is present in some compounds investigated as dopamine D4 receptor antagonists[2]. Furthermore, derivatives of 4-anilinopiperidine are known to be precursors to potent opioid receptor modulators. These areas could be potential starting points for investigating the biological profile of novel compounds derived from **4-(4,4-Difluoro-1-piperidyl)aniline**.

Safety and Handling

Based on hazard information from a commercial supplier, **4-(4,4-Difluoro-1-piperidyl)aniline** is associated with the following hazards[1]:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-(4,4-Difluoro-1-piperidyl)aniline is a chemical intermediate with potential for use in the development of novel therapeutic agents. While some of its basic chemical properties are known or have been predicted, a comprehensive experimental characterization, including detailed synthetic protocols and a full spectroscopic and biological profile, is not yet available in the public domain. The information and hypothetical workflows provided in this guide are intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this compound. Further experimental investigation is required to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxyethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC

[pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide: 4-(4,4-Difluoro-1-piperidyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b572783#4-4-4-difluoro-1-piperidyl-aniline-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com